4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide
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Description
The compound “4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide” is a complex organic molecule. It contains several functional groups including a cyclopropyl group, a 1,2,4-oxadiazole ring, a piperidine ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The 1,2,4-oxadiazole ring and the piperidine ring would likely contribute to the rigidity of the molecule, while the cyclopropyl group and the carboxamide group could potentially participate in various chemical reactions .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The 1,2,4-oxadiazole ring is known to participate in various reactions, especially with nucleophiles. The carboxamide group could also undergo hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the functional groups present. For example, the presence of the carboxamide group could increase the polarity of the molecule, potentially affecting its solubility in various solvents .Future Directions
The future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action. Additionally, the structure of the compound could be modified to improve its properties or to create new compounds with different activities .
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme 3-hydroxykynurenine transaminase (HKT) . HKT is an important enzyme in the kynurenine pathway, a metabolic pathway that leads to the biosynthesis of xanthurenic acid from 3-hydroxykynurenine .
Mode of Action
The compound acts as a competitive inhibitor of HKT . It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity . The binding occurs similarly to the co-crystallized inhibitor via anchoring to Arg 356 and positioning of the aromatic ring and its substituents outwards at the entry of the active site .
Biochemical Pathways
The inhibition of HKT by this compound affects the kynurenine pathway . This pathway is crucial for the production of xanthurenic acid from 3-hydroxykynurenine . By inhibiting HKT, the compound disrupts this pathway, potentially leading to a decrease in the production of xanthurenic acid .
Result of Action
The inhibition of HKT and the subsequent disruption of the kynurenine pathway could have significant effects at the molecular and cellular levels
Properties
IUPAC Name |
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-25-16-6-2-13(3-7-16)12-20-19(24)23-10-8-15(9-11-23)18-21-17(22-26-18)14-4-5-14/h2-3,6-7,14-15H,4-5,8-12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCGSKRGWWQCMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)C3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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